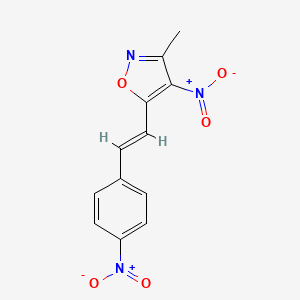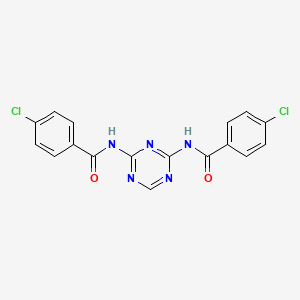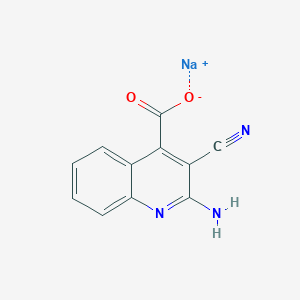
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst . This method provides a clean and eco-friendly alternative to traditional synthesis routes. The reaction conditions typically involve mixing the reactants in the presence of nano-titania and heating the mixture to facilitate the reaction.
Another method involves tandem grinding reactions that combine aldol condensation and Michael addition in sequence . This one-pot, base-catalyzed process uses pyrrolidine and triethylamine as catalysts to produce this compound in good yields without the need for further purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is likely to be favored for large-scale production due to their environmental benefits.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Cycloaddition reactions often require catalysts like copper(I) or ruthenium(II) to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized isoxazoles.
Scientific Research Applications
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a potential candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for the generation of free radicals, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 4-Methyl-5-nitroisoxazole
- 3-Methyl-5-(4-nitrophenyl)isoxazole
Uniqueness
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is unique due to its styryl group, which imparts distinct electronic and steric properties compared to other isoxazole derivatives. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9N3O5 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H9N3O5/c1-8-12(15(18)19)11(20-13-8)7-4-9-2-5-10(6-3-9)14(16)17/h2-7H,1H3/b7-4+ |
InChI Key |
KJXDVSXDXUKLKM-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)





![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)

